REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |